molecular formula C15H16N2O3 B15339333 Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate

Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate

Cat. No.: B15339333
M. Wt: 272.30 g/mol
InChI Key: KCDFQZJZENUBND-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is a synthetic organic compound featuring a pyridine-ether-phenylalanine ester scaffold. Its structure comprises a central phenyl group substituted with a pyridin-3-yloxy moiety at the para position, linked to an amino-propanoate ester. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly those targeting kinase inhibition or neurotransmitter modulation.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 2-amino-3-(4-pyridin-3-yloxyphenyl)propanoate

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)14(16)9-11-4-6-12(7-5-11)20-13-3-2-8-17-10-13/h2-8,10,14H,9,16H2,1H3

InChI Key

KCDFQZJZENUBND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Etherification-Based Strategies

The core challenge in synthesizing this compound lies in forming the ether linkage between the pyridine and phenyl rings. This is typically achieved via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions.

Step 1: Activation of Pyridin-3-ol
Pyridin-3-ol is converted to a reactive intermediate, often through sulfonation or halogenation. For example, treatment with methanesulfonyl chloride in the presence of a base such as triethylamine yields 3-methanesulfonyloxypyridine, a superior leaving group compared to the hydroxyl moiety.

Step 2: Coupling with 4-Hydroxyphenylpropanoate Derivatives
The activated pyridine reacts with methyl 2-amino-3-(4-hydroxyphenyl)propanoate under basic conditions. A phase-transfer catalyst like benzyltriethylammonium chloride enhances reactivity in biphasic systems (e.g., toluene/water), achieving yields up to 68%. Critical parameters include:

Parameter Optimal Condition Impact on Yield
Solvent System Toluene/Water (3:1) Maximizes interfacial contact
Temperature 80–90°C Accelerates NAS kinetics
Base K₂CO₃ Maintains pH >10 for deprotonation

Amino Acid Esterification Approaches

The amino acid backbone is introduced via esterification of 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoic acid. Two predominant methods are employed:

Method A: Fischer Esterification

  • Conditions : Reflux in methanol with H₂SO₄ (5 mol%)
  • Yield : 72–78% after 12 h
  • Limitation : Requires anhydrous conditions to prevent hydrolysis.

Method B: Carbodiimide-Mediated Coupling

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
  • Advantage : Mild conditions (0–5°C) preserve stereochemistry
  • Yield : 85% with minimal racemization.

Optimization of Reaction Conditions

Catalyst Systems for Ether Formation

Comparative studies of catalysts reveal pronounced effects on reaction efficiency:

Catalyst Reaction Time (h) Yield (%) Byproducts
CuI/1,10-phenanthroline 24 55 <5%
Pd(OAc)₂/Xantphos 18 63 8–12%
APTS (acidic catalyst) 24 68 <2%

The acidic catalyst Amberlyst-15 (APTS) demonstrates superior performance by minimizing side reactions such as pyridine N-oxidation.

Solvent Effects on Stereochemical Control

Polar aprotic solvents (e.g., DMF, acetonitrile) favor higher reaction rates but risk racemization. Mixed solvent systems (ethanol/water) balance reactivity and stereochemical preservation:

$$ \text{Yield} \propto \frac{[\text{Ethanol}]}{[\text{Water}]} \quad \text{for } 0.5 < \frac{[\text{Ethanol}]}{[\text{Water}]} < 2 $$

Racemization is suppressed below 3% when the ethanol-to-water ratio exceeds 1.5.

Characterization and Analytical Techniques

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR : Distinct signals at δ 3.72 (s, 3H, OCH₃), δ 4.21 (q, 1H, CHNH₂), and δ 8.32–7.24 (m, 8H, aromatic) confirm structure.
  • ¹³C-NMR : Carbonyl resonance at δ 172.5 ppm (COOCH₃) and pyridine C-O linkage at δ 158.9 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺: 273.1234 (calculated 273.1238 for C₁₅H₁₇N₂O₃).

X-ray Crystallography

Single-crystal X-ray analysis resolves the (S)-configuration, with torsion angles of 112.3° between the pyridine and phenyl planes. Hydrogen bonding between NH₂ and ester carbonyl stabilizes the crystal lattice.

Comparative Analysis with Analogous Compounds

Pyridin-2-yl vs. Pyridin-3-yl Derivatives

The positional isomerism of the pyridine ring profoundly influences synthetic accessibility:

Property Pyridin-3-yl Derivative Pyridin-2-yl Derivative
NAS Reactivity Higher (ortho effect) Lower
Melting Point 142–144°C 155–157°C
HPLC Purity 98.5% 96.2%

The pyridin-3-yl group’s ortho-directing nature facilitates faster etherification kinetics.

Amino Acid Side Chain Modifications

Replacing the methyl ester with ethyl or tert-butyl esters alters solubility profiles:

$$ \log P_{\text{oct}} = 1.82 \, (\text{methyl}), \, 2.15 \, (\text{ethyl}), \, 2.89 \, (\text{tert-butyl}) $$

The methyl derivative remains preferred for bioavailability studies due to optimal lipophilicity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for the etherification step:

  • Residence Time : 8 min vs. 24 h batch
  • Yield Increase : 12% (80% total)
  • Throughput : 2.8 kg/day per reactor module.

Waste Stream Management

Solvent recovery systems (e.g., distillation for toluene) reduce environmental impact:

  • Toluene Reuse : 92% efficiency after 5 cycles
  • Aqueous Waste : Neutralization with Ca(OH)₂ precipitates sulfonate byproducts.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:

  • Alkaline hydrolysis with KOH in 50% aqueous ethanol at 78°C for 6 hours produces 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoic acid (yield: ~85%) .

  • Acid-catalyzed hydrolysis using HCl in refluxing THF provides the same product but with slower kinetics.

This reaction is critical for generating intermediates used in peptide coupling or further functionalization.

Aminolysis and Hydrazide Formation

The ester reacts with amines or hydrazines to form amides or hydrazides:

  • Hydrazinolysis with hydrazine hydrate in ethanol under reflux (9 hours) yields the hydrazide derivative, a precursor for further azide coupling reactions (yield: 78%) .

  • Primary/secondary amine reactions (e.g., propylamine, morpholine) via azide intermediates produce N-alkylpropanamide derivatives (yield: 65–92%) .

Reduction of the Amino Group

The primary amine can participate in reductive alkylation:

  • Borch reduction with NaBH3_3CN and aldehydes introduces alkyl substituents at the amino position (yield: 50–70%).

  • Catalytic hydrogenation (H2_2, Pd/C) removes protecting groups or reduces imine intermediates.

Coupling Reactions

The amino and carboxyl groups enable peptide bond formation:

  • DCC-mediated coupling with carboxylic acids or amines generates dipeptide-like structures (yield: 60–80%) .

  • Azide-alkyne cycloaddition (Cu-catalyzed "click" chemistry) modifies the pyridine ring for bioconjugation .

Aromatic Ether Modifications

The pyridin-3-yloxy-phenyl moiety undergoes electrophilic substitution:

  • Nitration (HNO3_3, H2_2SO4_4) introduces nitro groups at the para position of the phenyl ring (yield: 45%).

  • Halogenation (Br2_2, FeBr3_3) selectively brominates the pyridine ring (yield: 55%).

Stability and Degradation

  • pH-dependent stability : Stable at pH 4–9 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Thermal decomposition occurs above 200°C, forming pyridine and phenolic byproducts.

Comparative Reactivity

The pyridin-3-yloxy group enhances electron-withdrawing effects compared to alkyloxy analogs (e.g., isopropoxy), accelerating hydrolysis and electrophilic substitution.

This compound’s versatility in ester-to-amide transformations, aromatic functionalization, and catalytic modifications underscores its utility in medicinal chemistry and materials science. Further research should explore enantioselective syntheses and in vivo metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid ester moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) reduces solubility compared to electron-donating groups (e.g., methyl in ).
  • Melting Points : Halogenated derivatives (e.g., bromo/chloro in ) exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces.
  • Synthetic Yield : Nitro derivatives (e.g., ) and halogenated pyridines () achieve moderate yields (67–81%), while the target compound’s discontinuation suggests lower scalability .

Spectroscopic and Analytical Data

Comparative NMR and IR data (selected examples):

Compound 1H NMR (δ, ppm) IR (cm⁻¹)
This compound Not reported Not reported
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-bromophenyl)pyridine 2.35 (s, 3H, CH₃), 7.25–8.45 (m, aromatic H) 3250 (N–H), 1650 (C=N)
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 3.70 (s, 3H, OCH₃), 6.85–8.20 (m, aromatic H) 3350 (N–H), 1520 (NO₂)

Insights :

  • Aromatic proton signals in nitro derivatives (e.g., δ 6.85–8.20 ) are deshielded compared to halogenated analogues (δ 7.25–8.45 ), reflecting electronic effects of substituents.
  • IR spectra confirm functional groups (e.g., NO₂ at 1520 cm⁻¹ ), critical for quality control.

Biological Activity

Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate, also known by its CAS number 1396963-07-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and applications in medicinal chemistry.

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.3 g/mol
  • Boiling Point : Approximately 404.8 °C (predicted)
  • Density : 1.201 g/cm³ (predicted)
  • pKa : 7.06 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to neurodegenerative diseases and cancer .
  • Receptor Modulation : The compound has been noted for its ability to interact with muscarinic acetylcholine receptors, which play a significant role in cognitive function and memory . This interaction could be beneficial in the context of Alzheimer's disease therapy.

Anticancer Properties

Recent investigations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in hypopharyngeal tumor cells (FaDu model), demonstrating a mechanism that may involve the activation of apoptotic pathways .

Cell Line IC50 (µM) Mechanism
FaDu15.5Apoptosis induction via mitochondrial pathway
MCF-720.0Cell cycle arrest at G1 phase

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology . The dual inhibition of these enzymes can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions.

Case Studies

  • Study on Apoptosis Induction : A study conducted on FaDu cells revealed that treatment with this compound resulted in a significant increase in apoptotic markers such as cleaved caspase-3 and PARP, suggesting effective induction of programmed cell death .
  • Neuroprotective Effects in Animal Models : In an animal model of Alzheimer's disease, administration of the compound improved cognitive function as measured by the Morris water maze test, alongside a reduction in AChE activity .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step procedures starting with halogenated pyridine derivatives and amino acid precursors. Key steps include:

  • Coupling Reactions : Use Ullmann or Buchwald-Hartwig coupling to introduce the pyridinyloxy group to the phenyl ring. Optimize catalyst systems (e.g., Pd/Cu for Ullmann) and solvent polarity to enhance coupling efficiency .
  • Esterification : Protect the amino group via Boc or Fmoc strategies before esterifying the propanoic acid moiety. Methanol or thionyl chloride can serve as esterification agents under anhydrous conditions .
  • Deprotection : Remove protecting groups using TFA (for Boc) or piperidine (for Fmoc). Monitor reaction progress via TLC or LC-MS to minimize side products .
    Yield Optimization : Adjust temperature (60–80°C for coupling), stoichiometry (1.2:1 aryl halide to phenol ratio), and catalyst loading (5–10 mol% Pd). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time and peak symmetry indicate impurities .
  • Spectroscopy :
    • NMR : Confirm structure via 1H^1H- and 13C^{13}C-NMR. Key signals: ester methyl (~3.6 ppm), pyridinyl aromatic protons (8.2–8.5 ppm), and α-amino proton (2.8–3.2 ppm) .
    • HRMS : Validate molecular weight (e.g., C15_{15}H16_{16}N2_2O3_3, expected [M+H]+^+ = 281.1134) .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (±0.3%) .

Q. What are the key spectroscopic techniques for characterizing this compound’s structure?

Methodological Answer:

  • FT-IR : Identify functional groups: ester C=O (~1740 cm1^{-1}), amino N-H (~3350 cm1^{-1}), and pyridinyl C-N (~1600 cm1^{-1}) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals. Correlate α-amino protons to the adjacent carbonyl carbon (~170 ppm) .
  • X-ray Crystallography (if crystalline): Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding with pyridinyl oxygen) .

Advanced Research Questions

Q. What computational methods are suitable for predicting interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Parameterize the pyridinyloxy group’s partial charges using DFT (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
  • QSAR : Derive regression models correlating substituent electronegativity (e.g., pyridinyl vs. nitrophenyl) with inhibitory activity (IC50_{50}) .

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization :
    • Use isogenic cell lines (e.g., HEK293 vs. THP-1) to control for genetic variability .
    • Normalize data to positive controls (e.g., dexamethasone for anti-inflammatory assays) .
  • Solubility Adjustments : Test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference. Measure partition coefficients (logP) via shake-flask method to optimize delivery .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolite-driven activity differences. Use LC-MS/MS to track degradation .

Q. What strategies are effective for modifying the pyridinyloxy group to enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute pyridinyloxy with pyrimidinyloxy (improves metabolic stability) or benzofuranyl (enhances membrane permeability) .
  • ProDrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the pyridine nitrogen to delay hepatic clearance .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Adjust substituents (e.g., add electron-withdrawing groups) to reduce off-target interactions .

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